

Preparing Capmatinib Dihydrochloride Solutions for Preclinical Research: Application Notes and Protocols

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Compound of Interest

Compound Name: *Capmatinib dihydrochloride*

Cat. No.: *B3026971*

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Introduction

Capmatinib, a potent and selective inhibitor of the c-MET receptor tyrosine kinase, is a critical tool in cancer research, particularly for non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations.[1][2] The aberrant activation of the c-MET signaling pathway, triggered by its ligand, hepatocyte growth factor (HGF), or by genetic alterations, drives tumor cell proliferation, survival, invasion, and metastasis.[1][2] Capmatinib effectively blocks MET phosphorylation and downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, making it a valuable agent for both in vitro and in vivo preclinical studies.[3]

These application notes provide detailed protocols for the preparation of **Capmatinib dihydrochloride** solutions for use in cell-based assays and animal models, ensuring reproducible and reliable experimental outcomes.

Physicochemical Properties and Solubility

Capmatinib dihydrochloride monohydrate is a yellow powder.[4] Its solubility is pH-dependent, being slightly soluble in acidic aqueous solutions (pH 1 and 2) and decreasingly soluble as the pH approaches neutral.[4] For research purposes, it is commonly dissolved in

organic solvents like dimethyl sulfoxide (DMSO) for in vitro use and formulated in specific vehicles for in vivo administration.[5]

Table 1: Properties of **Capmatinib Dihydrochloride** Monohydrate

Property	Value	Reference
Molecular Formula	$C_{23}H_{21}Cl_2FN_6O_2$	[2][4][6]
Molecular Weight	503.36 g/mol	[4][6]
Appearance	Yellow powder	[4]
pKa	pKa1: 0.9 (calculated), pKa2: 4.5 (experimental)	[4]

Table 2: Solubility of **Capmatinib Dihydrochloride**

Solvent	Solubility	Notes	Reference
DMSO	≥ 5 mg/mL (~12.12 mM)	Warming and sonication can aid dissolution.	[7]
Water	< 0.1 mg/mL (insoluble)	Solubility increases in acidic conditions (pH 1-2).	[4][7]
0.1 N HCl	12.00 mg/mL	High solubility with partial or complete salt dissociation.	[8]
0.01 N HCl	10.3 mg/mL	High solubility with partial or complete salt dissociation.	[8]
In vivo Formulation 1	2 mg/mL (3.97 mM)	10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication is recommended.	[9]
In vivo Formulation 2	10 mg/mL (24.25 mM)	0.5% CMC-Na in saline water (suspended solution). Ultrasonic treatment is needed.	[7]

Experimental Protocols

Protocol 1: Preparation of Capmatinib Dihydrochloride Stock Solution for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for use in cell culture assays.

Materials:

- **Capmatinib dihydrochloride** powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)
- Sterile 0.22 μm filter and syringe (optional, for sterilization)

Procedure:

- **Weighing:** Accurately weigh the desired amount of **Capmatinib dihydrochloride** powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out 5.03 mg of **Capmatinib dihydrochloride** (MW: 503.36 g/mol) and dissolve it in 1 mL of DMSO.
- **Dissolution:** Add the calculated volume of anhydrous DMSO to the powder.
- **Mixing:** Vortex the solution thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or brief sonication can be used to aid dissolution if necessary.[7]
- **Sterilization (Optional):** If required for your specific cell culture application, sterilize the stock solution by filtering it through a 0.22 μm syringe filter into a new sterile tube.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] When stored at -80°C, it is recommended to use the solution within 6 months.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.

Protocol 2: Preparation of Capmatinib Dihydrochloride Formulation for In Vivo Oral Administration (Rodent Models)

This protocol describes the preparation of a vehicle-based formulation suitable for oral gavage in mice or rats.

Materials:

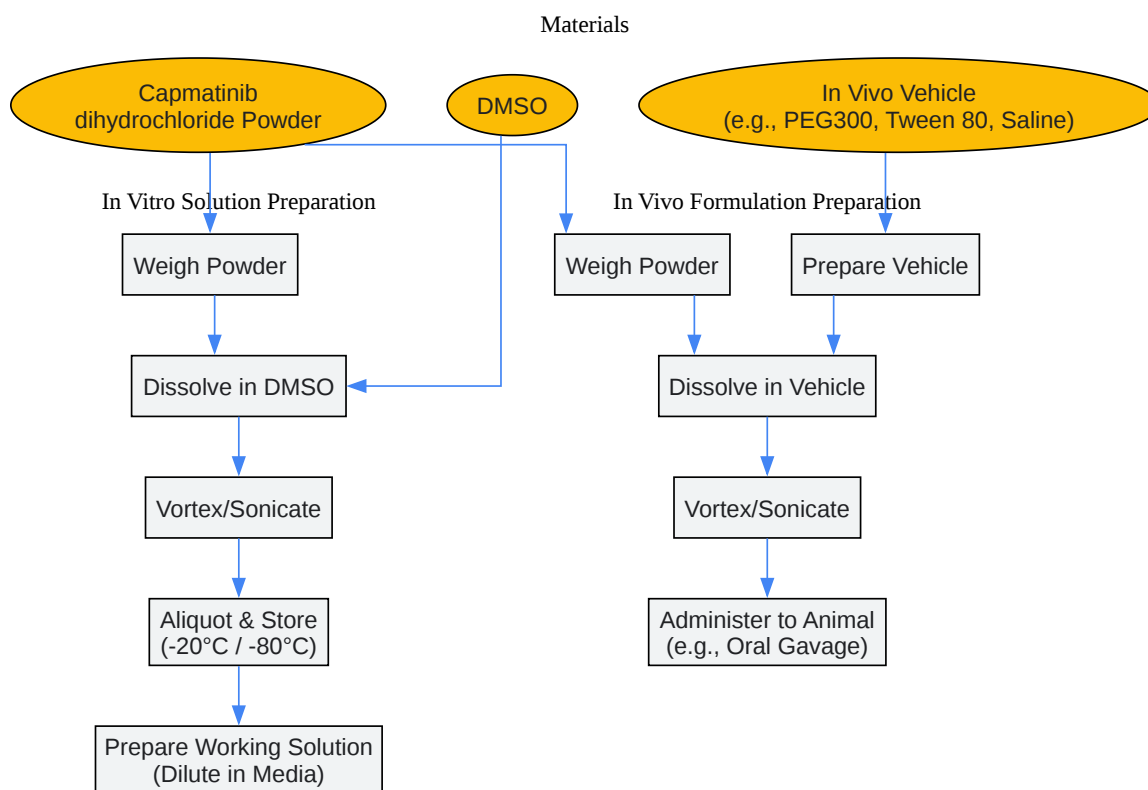
- **Capmatinib dihydrochloride** powder
- DMSO
- PEG300
- Tween 80
- Sterile Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer
- Sonicator

Procedure:

- **Preparation of the Vehicle:** Prepare the vehicle by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. For example, to prepare 10 mL of the vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween 80, and 4.5 mL of saline.
- **Weighing:** Weigh the required amount of **Capmatinib dihydrochloride** powder. The amount will depend on the desired final concentration and the dosing volume for the animals. For example, to prepare a 2 mg/mL solution, weigh 20 mg of **Capmatinib dihydrochloride** for a final volume of 10 mL.

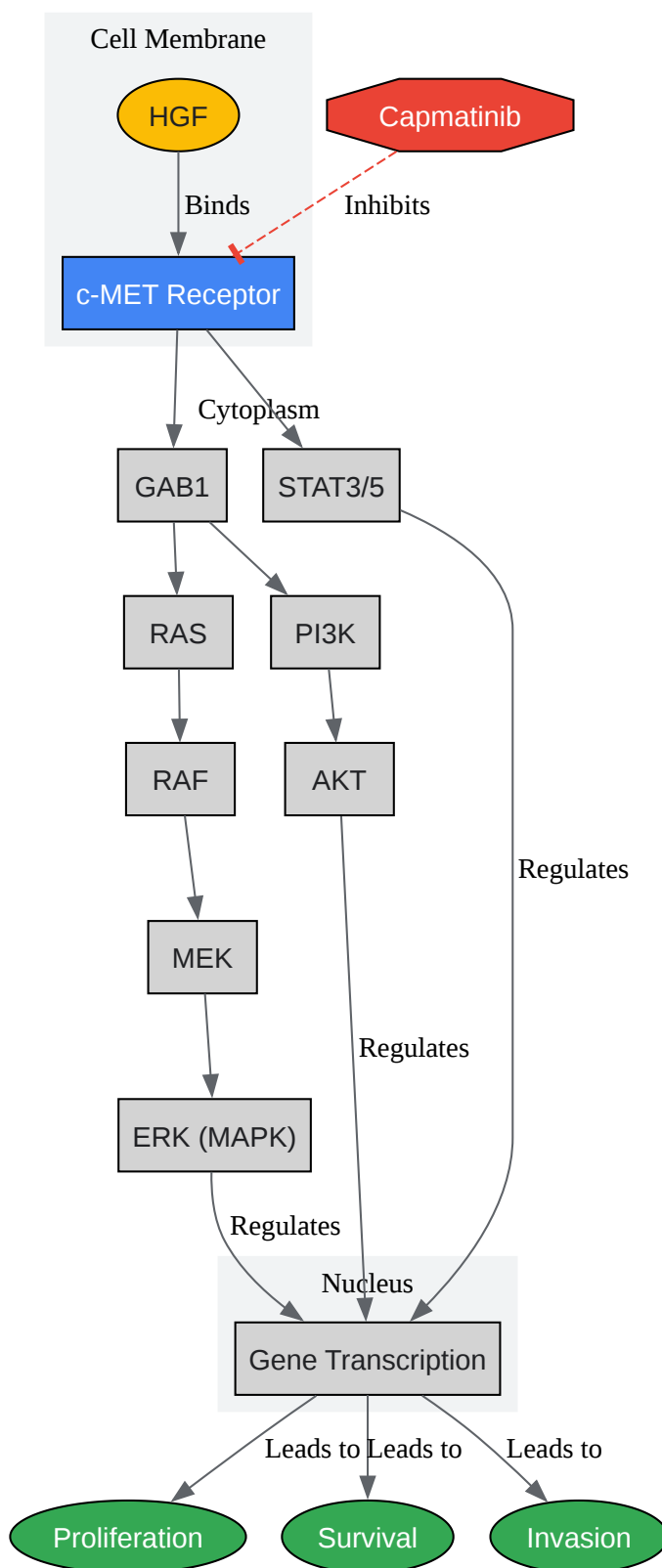
- Dissolution: a. Add the weighed **Capmatinib dihydrochloride** to the pre-mixed vehicle. b. Vortex the mixture thoroughly. c. Sonicate the solution until it becomes clear and the compound is fully dissolved.[9] Heating may also be applied to aid dissolution.
- Administration: It is recommended to prepare this formulation fresh on the day of use.[3] Administer the solution to the animals via oral gavage at the calculated dose.

Mandatory Visualizations



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Caption: Workflow for preparing **Capmatinib dihydrochloride** solutions.



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Caption: The c-MET signaling pathway and its inhibition by Capmatinib.

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